molecular formula C11H8F4N2O B15336845 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol

Katalognummer: B15336845
Molekulargewicht: 260.19 g/mol
InChI-Schlüssel: LDOKTKWROFHHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a compound that features both fluorinated aromatic and imidazole moieties. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields, including pharmaceuticals and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The fluorinated aromatic group can enhance the compound’s binding affinity to certain receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological pathways, including those involved in inflammation and microbial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its fluorinated aromatic and imidazole moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value in scientific research and industrial applications .

Eigenschaften

Molekularformel

C11H8F4N2O

Molekulargewicht

260.19 g/mol

IUPAC-Name

[2-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H8F4N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17)

InChI-Schlüssel

LDOKTKWROFHHHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=NC=C(N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.